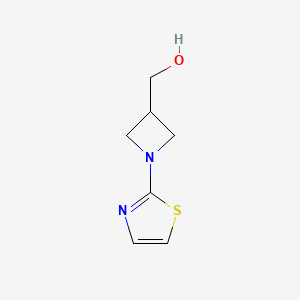
2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. The “2,5-Bis(trifluoromethyl)” part suggests that there are two trifluoromethyl groups attached to the benzene ring at the 2nd and 5th positions .
Molecular Structure Analysis
The molecular structure of similar compounds consists of a benzene ring fused to an imidazole ring, with two trifluoromethyl groups attached at specific positions .Physical And Chemical Properties Analysis
Similar compounds have properties such as a specific molecular weight, melting point, and empirical formula .Applications De Recherche Scientifique
Organic Synthesis Intermediate
This compound serves as an intermediate in organic synthesis. Its unique structure, featuring a benzimidazole core substituted with trifluoromethyl groups, makes it a valuable precursor in constructing more complex molecules. It can be used to synthesize various heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, the electron-withdrawing trifluoromethyl groups may enhance the compound’s ability to interact with biological targets. This property is beneficial in drug design, where modifications to molecular structures can lead to improved efficacy and selectivity of potential drug candidates.
Material Science
The compound’s robust chemical structure could be explored for the development of new materials. For instance, its incorporation into polymers may result in materials with enhanced thermal stability and chemical resistance, useful in high-performance applications .
Catalyst Design
The benzimidazole moiety is known for its coordination properties. This compound could be investigated for its potential as a ligand in catalysts used for organic transformations, such as oxidation or reduction reactions.
Biological Studies
The presence of benzimidazole and carboxylic acid groups may allow this compound to bind to enzymes or receptors, making it a useful tool in studying biological pathways and processes. It could be used to probe the function of various biomolecules .
Agrochemical Development
Compounds with benzimidazole structures have been used in the development of fungicides and pesticides. The trifluoromethyl groups could confer properties like increased potency or environmental stability to new agrochemical formulations.
Analytical Chemistry
Due to its distinct chemical signature, this compound can be used as a standard or reagent in analytical techniques such as mass spectrometry or chromatography, aiding in the detection and quantification of similar structures .
Environmental Science
Research into the environmental fate of fluorinated compounds is crucial due to their persistence and potential bioaccumulation. This compound could serve as a model to study the environmental impact of fluorinated organic molecules.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,6-bis(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O2/c11-9(12,13)4-2-6-5(1-3(4)7(19)20)17-8(18-6)10(14,15)16/h1-2H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDCVACGVNGQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(N2)C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]amine](/img/structure/B1454633.png)
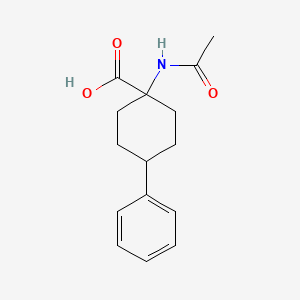
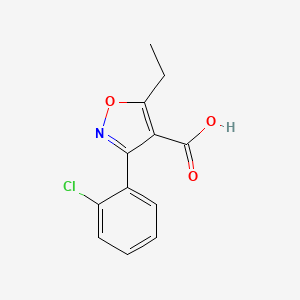
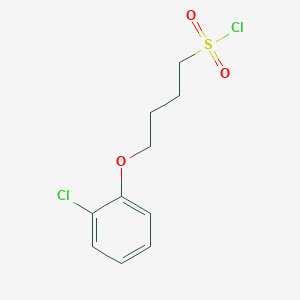
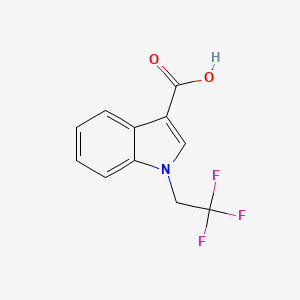
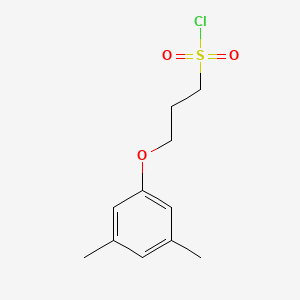
![Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate](/img/structure/B1454643.png)

![1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine](/img/structure/B1454645.png)

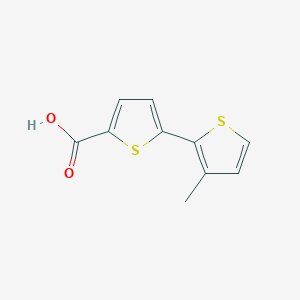

![3-[2-(Thiophen-3-yl)ethoxy]aniline](/img/structure/B1454649.png)
